N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine
Description
N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a trifluoromethanesulfonyl group and two dimethylamine groups.
Properties
CAS No. |
2751621-33-5 |
|---|---|
Molecular Formula |
C7H8F3N3O2S |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .
Scientific Research Applications
N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties[][4].
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-4-amine
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-6-amine
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-ol
Uniqueness
N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethanesulfonyl group enhances its reactivity and stability, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
